Triflumidate
Description
Contextualization of Triflumidate within Chemical Research Paradigms
In the realm of chemical research, this compound is primarily recognized for its classification as a nonsteroidal anti-inflammatory drug (NSAID). This places its study within the paradigm of medicinal chemistry, where the focus is on the design, synthesis, and development of new therapeutic agents. The presence of the trifluoromethyl group is a key feature, as fluorine and fluoroalkyl groups are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. The study of this compound and its analogs contributes to the understanding of structure-activity relationships (SAR) within this class of anti-inflammatory agents.
Beyond its medicinal chemistry applications, the structural motifs within this compound are relevant to broader synthetic organic chemistry. Triflamides, the class of compounds to which this compound belongs, are characterized by their high N-H acidity and the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. nih.govmdpi.com These properties make triflamides and related compounds, such as triflimides, useful as reagents, catalysts, and additives in a variety of organic transformations, including C-C and C-heteroatom bond formation, cycloaddition reactions, and Friedel-Crafts reactions. mdpi.com While specific catalytic applications of this compound itself are not extensively documented in publicly available literature, its chemical nature suggests potential for exploration in this area.
Evolution of Academic Inquiry into this compound and Related Fluorinated Organic Compounds
The academic inquiry into this compound is intrinsically linked to the broader history and evolution of organofluorine chemistry. The introduction of fluorine into organic molecules has been a subject of intense research for decades, driven by the unique properties conferred by the C-F bond, which is the strongest single bond to carbon.
The development of fluorination methods has been a critical enabler for the synthesis of compounds like this compound. The trifluoromethyl group (CF3), in particular, has been a focus of synthetic methodology development. The incorporation of this moiety can dramatically alter the electronic properties of a molecule, often leading to increased stability and modified reactivity. Research in this area has progressed from early, often harsh, fluorination techniques to more sophisticated and selective methods for introducing trifluoromethyl groups into complex organic structures.
Academic interest in triflamides and triflimides has grown in parallel with the development of organofluorine chemistry. These compounds are recognized for their unique acidity and catalytic potential. The high acidity of the N-H bond in triflamides makes them valuable as Brønsted acid catalysts in organic synthesis. mdpi.com The evolution of this field has seen these compounds transition from being viewed primarily as stable, inert protecting groups to versatile tools for catalysis and chemical synthesis.
Current Research Landscape and Unaddressed Scientific Questions Regarding this compound
The current research landscape for this compound appears to be centered on its established role as an anti-inflammatory agent. However, several unaddressed scientific questions remain, pointing toward potential future research directions.
A primary area for further investigation lies in the detailed elucidation of this compound's mechanism of action at a molecular level. While its classification as an NSAID provides a general framework, a deeper understanding of its specific interactions with biological targets could inform the design of more potent and selective anti-inflammatory drugs.
From a synthetic chemistry perspective, the development of novel and more efficient synthetic routes to this compound and its analogs remains a relevant area of inquiry. While general methods for the synthesis of triflamides exist, optimizing these for the specific structure of this compound could lead to more cost-effective and scalable production.
Furthermore, the potential application of this compound as a catalyst or reagent in organic synthesis is an underexplored area. Given the known catalytic activity of related triflamides, research into whether this compound can mediate specific organic transformations could open new avenues for its use beyond the biomedical field. Computational studies could play a significant role in predicting its catalytic potential and guiding experimental investigations. nih.govmdpi.com
Table of Chemical Compounds
| Compound Name | Systematic Name | Molecular Formula |
| This compound | ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate | C₁₇H₁₄F₃NO₅S |
| Triflamide | trifluoromethanesulfonamide | CH₂F₃NO₂S |
| Triflimide | bis(trifluoromethane)sulfonimide | C₂HF₆NO₄S₂ |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄F₃NO₅S |
| IUPAC Name | ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate |
| CAS Number | 24243-89-8 |
| Molar Mass | 415.36 g/mol |
| SMILES | CCOC(=O)N(c1cccc(c1)C(=O)c2ccccc2)S(=O)(=O)C(F)(F)F |
| InChI | InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19,20))14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANGSAJTINEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178938 | |
| Record name | Triflumidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24243-89-8 | |
| Record name | Triflumidate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Triflumidate Analogs
Strategies for Novel Triflumidate Derivative Synthesis
The creation of novel derivatives of a lead compound like this compound typically involves strategic structural modifications aimed at enhancing efficacy, altering pharmacokinetic properties, or reducing potential side effects.
Design Principles for Structural Modification
The design of new this compound analogs would likely be guided by established principles of medicinal chemistry. The core structure of this compound consists of a central N-sulfonyl carbamate (B1207046) linker connecting two aromatic rings—one with a benzoyl substituent and the other being part of the ethyl carbamate group—and a trifluoromethylsulfonyl group.
Key areas for modification could include:
Aromatic Ring Substitution: Introducing various substituents (e.g., alkyl, alkoxy, halogen groups) on either the benzoylphenyl or the phenyl ring could influence lipophilicity, electronic properties, and steric interactions with biological targets.
Isosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties. For instance, the ketone in the benzoyl group could be replaced with other linkers, or the phenyl rings could be substituted with heterocyclic systems.
Carbamate Moiety Alteration: The ethyl ester of the carbamate could be modified to other alkyl or aryl esters to potentially alter solubility and metabolic stability.
These modifications aim to optimize the molecule's interaction with its biological target, likely related to the pathways of inflammation.
Multi-step Synthetic Pathways and Reaction Optimization
Developing multi-step pathways is fundamental for constructing complex molecules from simpler starting materials. mdpi.comyoutube.comyoutube.comyoutube.com While specific pathways for this compound analogs are not documented in the available search results, a general retrosynthetic analysis suggests plausible routes. A synthesis would likely involve the formation of the central N-S bond of the sulfonamide and the N-C bond of the carbamate.
A hypothetical multi-step synthesis might involve:
Synthesis of a substituted 3-aminobenzophenone (B1265706) precursor.
Reaction of the amine with trifluoromethanesulfonyl chloride to form the sulfonamide.
Acylation of the sulfonamide nitrogen with ethyl chloroformate to form the final carbamate structure.
Each step in such a sequence would require careful optimization of reaction conditions—such as solvent, temperature, catalyst, and reaction time—to maximize the yield and purity of the product. youtube.com
Exploration of Alternative Synthetic Routes and Green Chemistry Principles in this compound Production
Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes, often referred to as green chemistry. raijmr.comresearchgate.net The principles of green chemistry advocate for minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. raijmr.comnih.gov
For this compound production, green chemistry approaches could include:
Catalytic Reactions: Employing efficient catalysts, such as metal triflates, to drive reactions, which can reduce the need for stoichiometric reagents and often allow for milder reaction conditions. nih.govresearchgate.net
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste. raijmr.com
The development of such routes for this compound would require dedicated research to find effective and sustainable reaction methodologies.
Targeted Chemical Modifications for Enhanced Biological Interactions
Targeted modifications are crucial for improving the pharmacological profile of a drug candidate. This often involves introducing specific atoms or functional groups to enhance binding affinity to the target protein or to improve metabolic stability.
Design and Synthesis of Fluorinated Analogs
The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability, membrane permeability, and binding affinity. nih.govbeilstein-journals.org this compound already contains a trifluoromethyl group, which is known for its high stability and lipophilicity. mdpi.com
Further fluorination could involve:
Introducing fluorine atoms or fluorinated groups onto the aromatic rings. This could be achieved using various fluorination reagents.
Synthesizing analogs with different fluoroalkyl groups to replace the existing trifluoromethyl group, potentially modulating the compound's electronic and steric properties.
The synthesis of such analogs would require specialized fluorination techniques and careful planning to ensure regioselectivity. researchgate.netresearchgate.net
Heterocyclic Ring System Modifications and Their Synthetic Routes
Replacing one or both of the phenyl rings in this compound with heterocyclic systems is another established strategy for generating novel analogs. Heterocycles can introduce new hydrogen bonding opportunities, alter polarity, and improve pharmacokinetic properties.
Possible modifications could include substituting the phenyl rings with:
Pyridines
Pyrimidines
Thiophenes
Furans
The synthetic routes to these heterocyclic analogs would depend on the chosen ring system and would likely involve building the core heterocyclic structure first, followed by the attachment of the other components of the this compound scaffold. nih.govbeilstein-journals.org
Comprehensive Structure Activity Relationship Sar Studies of Triflumidate and Its Analogs
Elucidation of Key Structural Determinants for Biological Activity
Detailed experimental studies elucidating the key structural features of Triflumidate responsible for its biological activity are not available in the reviewed literature.
Substituent Effects on Biological Efficacy
No studies were found that systematically modified the substituents on the this compound scaffold (the benzoylphenyl ring, the ethyl carbamate (B1207046), or the trifluoromethylsulfonyl group) and measured the resulting changes in biological efficacy. Such studies are fundamental to identifying which parts of the molecule are essential for its activity.
Conformational Analysis and Receptor Binding Affinity
There is a lack of published research on the three-dimensional conformation of this compound when it binds to its biological target(s). Conformational analysis and receptor binding studies, often using techniques like X-ray crystallography or NMR spectroscopy, are critical for understanding the precise molecular interactions that underpin a drug's mechanism of action. nih.govnih.gov No such data was found for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
The development of predictive models is a key goal in modern drug discovery. nih.gov These models require a dataset of structurally related compounds with measured biological activities to establish a correlation. nih.gov
Development of Predictive Models for this compound Activity
No QSAR models specifically developed to predict the biological activity of this compound or its analogs have been reported in the scientific literature.
Validation and Refinement of QSAR Methodologies
As no initial QSAR models for this compound were found, there is consequently no information on their validation or refinement.
Comparative SAR Analysis Across Diverse Biological Systems
A comparative SAR analysis would involve assessing how the structural requirements for this compound's activity change across different biological targets or species. Without foundational SAR data, such a comparative analysis is not possible.
Impact of Stereochemistry on Biological Efficacy and Selectivity
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. For chiral compounds like this compound and its analogs, which possess one or more stereocenters, the different stereoisomers (enantiomers and diastereomers) can exhibit markedly different biological efficacy and selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral environments, leading to stereospecific interactions.
While comprehensive structure-activity relationship (SAR) studies detailing the stereochemical impact on the biological activity of this compound itself are not extensively available in publicly accessible scientific literature, the principles of stereoselectivity observed in structurally related compounds, particularly those containing a chiral center on a heterocyclic ring, can provide significant insights.
In many classes of biologically active molecules, one enantiomer often displays significantly higher potency (the eutomer) than the other (the distomer). The distomer may be merely less active, completely inactive, or in some cases, contribute to off-target effects. This difference in activity arises from the three-point attachment model, where the specific three-dimensional orientation of functional groups in the eutomer allows for an optimal fit with the binding site on a biological target.
For analogs of this compound, the introduction of a chiral center, for instance by substitution on the imidazolidine (B613845) ring, would necessitate the separation and individual evaluation of the resulting enantiomers. Research on other chiral heterocyclic compounds has consistently demonstrated that biological activity is often concentrated in a single stereoisomer. For example, studies on inhibitors of various enzymes have shown that the S-enantiomer can be orders of magnitude more potent than the R-enantiomer, or vice versa. This preference is dictated by the specific topology of the enzyme's active site.
A hypothetical study on a this compound analog with a chiral center might yield data similar to that presented in the conceptual table below. Such a table would typically compare the inhibitory concentration (IC50) or other measures of efficacy for the racemic mixture and the individual, purified enantiomers against a specific biological target.
Conceptual Data Table: Stereoselectivity of a Hypothetical this compound Analog
| Compound/Analog | Stereoisomer | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target A/B) |
| Analog X | Racemate | 50 | 500 | 10 |
| (R)-enantiomer | 95 | 600 | 6.3 | |
| (S)-enantiomer | 5 | 450 | 90 |
This table is illustrative and does not represent actual experimental data for this compound or its analogs.
In this conceptual example, the (S)-enantiomer is the eutomer, exhibiting tenfold greater activity against Target A than the racemic mixture and nearly twentyfold greater activity than the (R)-enantiomer. Furthermore, the (S)-enantiomer shows significantly enhanced selectivity for Target A over Target B compared to the racemate and the (R)-enantiomer. Such findings would underscore the importance of stereochemistry in the design of potent and selective therapeutic agents. The development of a single-enantiomer drug can lead to a more favorable therapeutic profile by maximizing on-target activity while minimizing potential off-target effects associated with the less active enantiomer.
The synthesis and evaluation of individual stereoisomers are therefore a crucial step in the preclinical development of any chiral compound. This allows for a precise understanding of the structure-activity relationship and the identification of the optimal stereochemical configuration for the desired biological effect.
Molecular and Biochemical Mechanisms of Action of Triflumidate
Investigation of Target-Site Interactions at the Cellular and Sub-cellular Levels
Enzymatic Inhibition and Modulation Pathways
Enzymes are critical catalysts for a vast array of cellular processes. Triflumidate can modulate cellular functions by inhibiting or altering the activity of specific enzymes. While direct information on this compound's specific enzyme targets is limited in the provided search results, the general principles of enzyme inhibition are well-established. Enzyme inhibitors typically bind to the active site of an enzyme or to an allosteric site, thereby altering the enzyme's catalytic activity bgc.ac.insigmaaldrich.com. This modulation can either decrease the production of certain metabolites or slow down the metabolic clearance of other compounds, thereby impacting cellular pathways patsnap.com. For instance, compounds that inhibit enzymes involved in inflammatory pathways, such as prostaglandin (B15479496) synthesis, are recognized for their anti-inflammatory effects ucl.ac.uk. The precise nature of this compound's interaction with enzymes would dictate whether it acts as a reversible or irreversible inhibitor, and whether it binds to the active site or a regulatory site bgc.ac.in.
Receptor Binding and Signaling Pathway Perturbations
Receptors, often located on the cell surface or within the cell, are key mediators of cellular communication. Ligand binding to a receptor initiates a cascade of intracellular events, known as signaling pathways khanacademy.org. This compound may exert its effects by binding to specific receptors, thereby perturbing these signaling cascades. For example, G protein-coupled receptors (GPCRs) are known to initiate signaling pathways upon ligand binding, which can lead to various cellular responses khanacademy.orggoogle.comnih.govnih.govthermofisher.com. Receptor tyrosine kinases (RTKs), upon ligand binding, can activate downstream signaling proteins, influencing pathways such as ERK1/2 and PI3K/Akt, which regulate cell growth, differentiation, and survival mdpi.com. The specific receptor targets and the subsequent modulation of these signaling pathways by this compound would determine its ultimate biological outcome. The ability of drugs to engage with cellular targets at a sub-cellular level is critical, especially if the target is localized within intracellular compartments, as this can impede drug-target interactions if not properly addressed mpi-cbg.de.
Comparative Analysis of Mechanistic Pathways with Related Chemical Classes
To fully understand this compound's mechanism, it is beneficial to compare it with chemically related compounds. While specific comparative studies involving this compound were not directly found, the broader context of non-steroidal anti-inflammatory drugs (NSAIDs) provides a framework. For instance, compounds like phenylbutazone (B1037) and nimesulide, which are NSAIDs, exhibit anti-inflammatory activity through mechanisms that include the inhibition of prostaglandin synthesis ucl.ac.uke-bookshelf.de. Nimesulide, in particular, is known for its preferential inhibition of COX-2 and also modulates cytokines and enzymatic activities related to cartilage degradation e-bookshelf.de. Such comparisons highlight how structural similarities or differences between compounds can lead to variations in their target engagement and downstream effects.
Unraveling Downstream Biochemical Cascades Initiated by this compound
Following its initial interaction with cellular targets, this compound would trigger a series of downstream biochemical events, forming a cascade that ultimately leads to a cellular response. Signal transduction pathways are complex cascades that transmit biochemical information from the cell membrane to the nucleus khanacademy.orgnih.govnih.gov. Perturbations in these cascades can propagate signals both downstream and upstream nih.govnih.gov. For example, the inhibition of certain enzymes can lead to altered metabolic fluxes, impacting cellular energy production and biosynthesis researchgate.netnih.gov. Similarly, receptor activation can initiate cascades involving kinases and transcription factors, influencing gene expression and cellular behavior khanacademy.orgmdpi.commdpi.com. Investigating these downstream effects is crucial for a comprehensive understanding of this compound's mode of action.
Mechanisms of Acquired and Evolved Resistance to Triflumidate
Biochemical Resistance Mechanisms (e.g., detoxification, enzymatic modification)
No specific studies detailing the biochemical pathways, such as detoxification by enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases) or other enzymatic modifications, that confer resistance to Triflumidate have been identified.
Target-Site Resistance Alterations (e.g., gene mutations, protein overexpression)
There is no available information on specific mutations in the target protein of this compound or instances of protein overexpression that would lead to reduced efficacy of the compound.
Cross-Resistance Patterns and Underlying Molecular Basis
Information regarding patterns of cross-resistance between this compound and other chemical compounds is not documented in the available literature. Consequently, the molecular basis for any such potential cross-resistance remains unknown.
Evolutionary Dynamics and Genetic Factors Influencing Resistance Development
There is a lack of research on the evolutionary pathways and specific genetic factors that may contribute to the development and spread of resistance to this compound in any organism.
Environmental Fate, Metabolism, and Transformation Pathways of Triflumidate
Abiotic Degradation Pathways in Environmental Matrices (e.g., hydrolysis, photolysis)
Detailed scientific studies on the abiotic degradation of Triflumidate, specifically through hydrolysis and photolysis, are not available in the public domain.
In a typical environmental fate assessment, hydrolysis studies would determine the rate at which this compound breaks down in water in the absence of light and microbial activity. Experiments would be conducted at various pH levels (typically acidic, neutral, and alkaline) and temperatures to determine the compound's stability and its hydrolysis half-life under different aquatic conditions. For many chemical compounds, the rate of hydrolysis can be significantly influenced by pH. For instance, studies on other chemicals have shown that hydrolysis can be accelerated under alkaline conditions. epa.govnih.gov
Photolysis studies would investigate the degradation of this compound when exposed to sunlight. Such studies measure the rate of degradation in different environmental matrices, such as in water and on soil surfaces. The half-life of the compound under various light conditions would be determined to assess the importance of photodegradation as a dissipation pathway in the environment. For related compounds like Trifluralin, photolysis is a significant degradation pathway. nih.govunece.org
Biotic Transformation and Microbial Metabolism in Environmental Systems
There is no specific information available concerning the biotic transformation and microbial metabolism of this compound in environmental systems.
Generally, this section would detail how microorganisms in soil and water contribute to the breakdown of the compound. Studies would identify the specific microorganisms (bacteria and fungi) capable of degrading this compound and the metabolic pathways they utilize. Research in this area often investigates whether the compound can be used by microorganisms as a source of carbon or energy. For the related compound Trifluralin, microbial degradation is a known pathway for its breakdown in soil. nih.gov
Persistence and Environmental Half-Life Methodologies
Specific data on the persistence and environmental half-life of this compound are not publicly available.
This subsection would typically present data on how long this compound persists in different environmental compartments like soil and water. The environmental half-life (the time it takes for half of the initial amount of the substance to disappear) is a key indicator of persistence. Methodologies for determining the half-life involve laboratory and field studies under various conditions. These studies would consider factors like soil type, temperature, moisture, and microbial activity, which can all influence the rate of degradation. For example, the persistence of a similar compound, Trifluralin, has been extensively studied, with its half-life varying depending on environmental conditions. unece.orgepa.gov
Characterization of Environmental Metabolites and Transformation Products
There are no publicly available studies that characterize the environmental metabolites and transformation products of this compound.
In a complete environmental fate profile, this section would identify the chemical structures of the major breakdown products formed from the abiotic and biotic degradation of this compound. Advanced analytical techniques, such as mass spectrometry, are used to isolate and identify these transformation products. Understanding the metabolites is crucial as they can sometimes be more persistent or toxic than the parent compound. For instance, studies on Trifluralin have identified several degradation products resulting from processes like nitro-group reduction and dealkylation. nih.gov
Advanced Analytical Methodologies for Triflumidate and Its Metabolites
Chromatographic Techniques for Separation and Detection (e.g., GC-MS, LC-MS)
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of Triflumidate and its related compounds. These hyphenated techniques couple the separation power of chromatography with the identification capabilities of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially in its tandem MS (LC-MS/MS) configuration, is widely adopted for pesticide residue analysis due to its sensitivity and selectivity. Methods typically involve extracting the analyte from the sample matrix, followed by chromatographic separation. For instance, studies on related compounds like trifluridine (B1683248) in biological matrices often employ acetonitrile-induced protein precipitation for sample preparation, followed by separation on C18 columns using mobile phases comprising methanol (B129727) and water with additives like formic acid. Detection is commonly performed using Multiple Reaction Monitoring (MRM) mode, which targets specific precursor-to-product ion transitions, thereby enhancing specificity and lowering detection limits. While specific LC-MS/MS parameters for this compound are not extensively detailed in the provided literature, typical lower limits of detection (LLODs) for similar analytes in biological samples can range from 1.0 to 1.5 ng/mL, with recoveries often exceeding 88% ijpsr.commdpi.com. For environmental samples like surface water, Solid Phase Extraction (SPE) using C18 sorbents, often with pH adjustment and specific elution solvents (e.g., methanol with acetic acid), is employed, achieving limits of quantification (LOQs) around 0.1 μg L⁻¹ nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for volatile or semi-volatile compounds. For pesticide residue analysis, extraction with non-polar solvents like n-hexane is common, followed by GC-MS/MS analysis. Validation studies for similar compounds have demonstrated recoveries between 70–120% and relative standard deviations (RSDs) below 10% eurl-pesticides.eu. For achieving very low detection limits in GC-MS, techniques like Large Volume Injection (LVI) may be utilized iaea.org.
Table 1: Chromatographic Methods for this compound and Related Compounds
| Technique | Matrix | Extraction/Sample Prep | Column | Mobile Phase | Detection | LOD/LOQ | Recovery | Reference |
| HPLC-UV | Crops | Methanol, Methylene Chloride, Florisil cleanup | Nucleosil 5 C18 | Acetonitrile-buffer (7:3, pH 9.0) | UV (238 nm) | 0.01-0.02 ppm | 73-99% | nih.gov |
| LC-MS/MS | Plasma | Acetonitrile PPT | Waters BEH C18 (1.7 µm, 50x2.1 mm ID) | Methanol/water (0.1% formic acid) (80:20, v/v) | MRM | 1.0-1.5 ng/mL | 88.67-112.18% | mdpi.com |
| LC-MS/MS | Soil | Modified QuEChERS, dSPE (C18) | Not specified | Not specified | MS/MS | 10 μg kg⁻¹ | 72–87% | nih.gov |
| LC-MS/MS | Surface Water | SPE (Strata C18-E), pH 9.0 | Not specified | Methanol with acetic acid | MS/MS | 0.1 μg L⁻¹ | 86–107% | nih.gov |
| GC-MS/MS | Cereals/Dried Fruits | n-Hexane extraction | Not specified | Not specified | MS/MS | Not specified | 70–120% | eurl-pesticides.eu |
Note: Direct analytical methods specifically detailing this compound are limited in the provided sources. The table includes data from related compounds (triflumizole, trifluridine) and general pesticide analysis methods to illustrate typical approaches and parameters.
Spectroscopic Approaches for Structural Elucidation of Metabolites (e.g., NMR, IR)
Spectroscopic techniques are fundamental for confirming the identity and elucidating the structures of this compound metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are key tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For metabolite identification, techniques such as ¹H NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed hyphadiscovery.comcriver.comnist.gov. These methods allow for the assignment of atoms within the molecule and the determination of connectivity, enabling the elucidation of complex metabolite structures, even from microgram quantities of purified material hyphadiscovery.comnist.gov. Hyphenated techniques, such as LC-NMR or LC-MS/MS-SPE-NMR, further enhance the process by integrating separation with spectroscopic analysis, streamlining metabolite discovery and identification nist.gov.
Infrared (IR) Spectroscopy: IR spectroscopy, including Fourier Transform Infrared (FTIR) and Infrared Ion Spectroscopy (IRIS), provides molecular fingerprints based on the vibrational modes of chemical bonds. FTIR can rapidly analyze the chemical composition and molecular structure of samples, offering insights into functional groups present in metabolites heraldopenaccess.usplos.orgspectroscopyonline.com. IRIS, when coupled with mass spectrometry, allows for the generation of mass-selective IR spectra of isolated ions, which can then be matched against reference spectra or predicted structures, aiding in the confident identification of unknown metabolites nih.govnih.gov. This technique is particularly valuable for providing diagnostic IR fingerprints for mass-isolated targets.
Table 2: Spectroscopic Approaches for Metabolite Elucidation
| Technique | Principle/Application | Information Obtained | Sample Requirements | Reference |
| NMR | Nuclear Magnetic Resonance (¹H, COSY, HSQC, HMBC, NOESY) | Structural elucidation, identification of chemical structure, connectivity, atom assignment | Purified metabolites (µg to mg quantities) | hyphadiscovery.comcriver.comnist.govgre.ac.uknih.gov |
| IR Spectroscopy (FTIR/IRIS) | Infrared absorption of chemical bonds; vibrational modes | Molecular fingerprint, chemical composition, structural elucidation of metabolites | Mass-isolated targets, small quantities | heraldopenaccess.usplos.orgspectroscopyonline.comnih.govnih.gov |
Development of High-Throughput Screening and Detection Methods
The development of high-throughput (HTS) screening and detection methods is crucial for efficiently analyzing large numbers of samples, whether in environmental monitoring or in comprehensive metabolic profiling. HTS aims to increase the speed and efficiency of analysis, often by automating processes or employing parallel analytical approaches.
While specific HTS methods for this compound are not detailed, the principles of HTS are broadly applicable. This involves optimizing analytical workflows to process a high volume of samples in a short period. For instance, in metabolomics, high-throughput untargeted LC-MS analysis is employed for metabolite screening nih.gov. Similarly, advancements in sample preparation, such as the use of 96-well plate formats for Solid Phase Extraction (SPE), contribute to high-throughput capabilities chromatographytoday.comgcms.cz. The development of rapid detection methods, often leveraging molecular biology or immunoassay principles, is also a key aspect of HTS, aiming for time-efficient, sensitive, and specific analyses nih.govfrontiersin.org. The integration of automated systems and advanced data processing further enhances the throughput of analytical laboratories.
Sample Preparation and Extraction Methodologies for Diverse Environmental and Biological Matrices
Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its metabolites, ensuring efficient extraction, removal of interfering matrix components, and concentration of analytes. The choice of methodology depends heavily on the nature of the matrix (e.g., soil, water, biological fluids).
Environmental Matrices (Soil, Water): For soil samples, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often modified, are commonly used for pesticide residue analysis. This typically involves extraction with solvents such as acidified acetonitrile, followed by cleanup using dispersive SPE (dSPE) with sorbents like C18 nih.goviaea.org. For surface water, SPE using C18-E sorbents, with controlled pH and specific elution solvents, has been optimized for the determination of organotin compounds, demonstrating the applicability of SPE for environmental water analysis nih.gov. Traditional extraction methods for soil may involve solvents like n-hexane eurl-pesticides.eu.
Biological Matrices (Plasma, Serum, Urine): In biological samples, this compound and its metabolites require robust preparation techniques to isolate them from complex biological components such as proteins, lipids, and salts. Common methods include:
Protein Precipitation (PPT): This is a rapid and cost-effective method, often using acetonitrile, to remove proteins from plasma, serum, or urine samples, allowing for subsequent analysis, typically by LC-MS/MS ijpsr.commdpi.comyoutube.com.
Liquid-Liquid Extraction (LLE): This technique utilizes the differential solubility of analytes in two immiscible liquid phases, commonly an organic solvent and an aqueous phase, to extract the target compounds gcms.czorientjchem.org.
Solid Phase Extraction (SPE): SPE offers high selectivity and concentration capabilities. Various SPE formats, including spin columns utilizing silica (B1680970) monoliths, can achieve sample preparation in as little as 10 minutes, making them suitable for high-throughput bioanalysis chromatographytoday.comgcms.czorientjchem.org. Mixed-mode SPE, combining hydrophobic and ion-exchange retention mechanisms, is particularly effective for removing matrix interferences from biological fluids gcms.cz.
Table 3: Sample Preparation and Extraction Methodologies
| Matrix | Technique | Solvent(s) | Cleanup | Key Features/Considerations | Reference |
| Crops | Extraction & Cleanup | Methanol, Methylene Chloride, Florisil column | Florisil column | Standard pesticide residue analysis | nih.gov |
| Plasma/Serum/Urine | Protein Precipitation (PPT) | Acetonitrile | None/Filtration | Rapid, cost-effective for protein removal | ijpsr.commdpi.comyoutube.com |
| Plasma/Serum/Urine | Solid Phase Extraction (SPE) | Various organic solvents | Varies (e.g., C18, monoliths) | High selectivity, concentration, rapid SPE possible (10 min), suitable for high-throughput | chromatographytoday.comgcms.czorientjchem.org |
| Soil | QuEChERS (modified) & dSPE | Acetonitrile (acidified) | C18 sorbent | Widely used for pesticide residues, effective for complex matrices | nih.goviaea.org |
| Surface Water | Solid Phase Extraction (SPE) | Methanol/Acetic Acid | Strata C18-E | Optimized for environmental samples, pH adjustment | nih.gov |
Computational and Theoretical Chemistry Approaches in Triflumidate Research
Molecular Docking and Dynamics Simulations for Ligand-Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Triflumidate, and its biological target, typically a protein. nih.govnih.gov These methods are crucial in structure-based drug design for understanding the binding mode and affinity of a ligand to its receptor. nih.govresearchgate.net
This compound, like the related benzoylurea (B1208200) insecticide Triflumuron, is believed to exert its acaricidal effect by inhibiting chitin (B13524) synthase. medchemexpress.comresearchgate.net Chitin is a vital component of the exoskeleton in arthropods, and its inhibition disrupts the molting process, leading to mortality. researchgate.net Chitin synthase, therefore, represents a key target for acaricides and insecticides. nih.govnih.gov
A hypothetical molecular docking study of this compound with a homology model of mite chitin synthase would likely reveal key interactions within the enzyme's active site. The trifluoromethylphenyl group would be expected to engage in hydrophobic interactions with nonpolar amino acid residues, while the sulfonamide moiety could form hydrogen bonds with polar residues. The urea (B33335) linkage, a common feature in chitin synthase inhibitors, is also likely to participate in hydrogen bonding, further stabilizing the ligand-protein complex.
Following molecular docking, MD simulations can provide a more dynamic picture of the binding event. ekb.eg An MD simulation of the this compound-chitin synthase complex would track the movements of the ligand and protein atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of the active site. tandfonline.com Analysis of the simulation trajectory could reveal important water-mediated interactions and conformational changes that are not apparent from static docking poses.
Table 1: Hypothetical Key Interactions of this compound with Mite Chitin Synthase
| This compound Moiety | Interacting Residue (Hypothetical) | Interaction Type |
| Trifluoromethylphenyl group | Leucine, Valine, Isoleucine | Hydrophobic |
| Sulfonamide group | Serine, Threonine, Asparagine | Hydrogen Bonding |
| Urea Linkage | Aspartic Acid, Glutamic Acid | Hydrogen Bonding |
| 4-chlorophenyl group | Phenylalanine, Tyrosine | π-π Stacking |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov These methods provide a fundamental understanding of a molecule's behavior at the atomic and electronic levels. nih.govacs.org
For this compound, DFT calculations can be used to determine a range of molecular properties that are crucial for its biological activity and stability. frontiersin.org These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how this compound might interact with its biological target and other molecules in its environment. The trifluoromethyl group, being strongly electron-withdrawing, would be expected to create a region of positive electrostatic potential on the phenyl ring to which it is attached. semanticscholar.org
Table 2: Representative Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Value (Arbitrary Units) |
| Energy of HOMO | -7.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.5 D |
| Mulliken Atomic Charge on Sulfonamide Nitrogen | -0.8 |
Predictive Modeling of Environmental Behavior and Degradation
Predictive modeling plays a critical role in assessing the environmental fate of pesticides like this compound. nih.gov These models use the physicochemical properties and structure of a compound to estimate its persistence, mobility, and potential for bioaccumulation in the environment. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental half-life of this compound in different compartments such as soil and water. nih.gov These models are built by correlating the structural features of a set of known compounds with their experimentally determined degradation rates. For this compound, important descriptors in a QSAR model might include its octanol-water partition coefficient (logP), which indicates its hydrophobicity, and quantum chemical parameters related to its reactivity.
Computational pathway prediction systems can be used to propose likely degradation pathways for this compound in the environment. kpu.ca These systems use databases of known biotransformation reactions to predict how a molecule might be broken down by microorganisms in soil and water. For this compound, potential degradation pathways could involve the cleavage of the sulfonamide bond, hydroxylation of the aromatic rings, and eventual mineralization. The presence of the trifluoromethyl group may influence the rate and pathway of degradation, as this group can be resistant to microbial breakdown. acs.orgnih.gov
Table 3: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Method |
| Soil Half-Life (DT50) | 90 - 120 days | QSAR Modeling |
| Water-Sediment Half-Life (DT50) | 60 - 90 days | QSAR Modeling |
| Log Kow | 4.2 | Computational Estimation |
| Predicted Primary Degradation Product | 4-chloro-N-(trifluoromethyl)benzenesulfonamide | Pathway Prediction System |
In Silico Design and Virtual Screening of Novel this compound Analogs
The principles of computational chemistry are extensively applied in the design and discovery of new and improved pesticides. nih.govnih.govmdpi.com In silico design and virtual screening are powerful strategies for identifying novel analogues of this compound with potentially enhanced activity, selectivity, or improved environmental profiles. researchgate.netmdpi.com
The process of in silico design often begins with the structure of the lead compound, this compound, and its interaction with the target protein, chitin synthase. biorxiv.org By analyzing the binding mode, medicinal chemists can propose modifications to the this compound structure that might enhance its binding affinity or selectivity. For example, replacing the 4-chlorophenyl group with other substituted aromatic or heterocyclic rings could lead to improved interactions with the active site. tandfonline.com
Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are likely to bind to a specific target. nih.govresearchgate.netfrontiersin.org For the discovery of novel this compound analogues, a virtual library could be created by making a series of chemical modifications to the this compound scaffold. This library would then be docked into the active site of chitin synthase, and the compounds would be ranked based on their predicted binding affinities. researchgate.net The top-ranking compounds would then be synthesized and tested experimentally. nih.govnih.gov
Table 4: Proposed Modifications to the this compound Scaffold for Analog Design
| Scaffold Position | Proposed Modification | Rationale |
| 4-chlorophenyl group | Replacement with pyridyl, pyrazolyl, or other heterocycles | To explore new interactions and potentially improve selectivity. acs.orgresearchoutreach.org |
| Trifluoromethyl group | Shifting its position on the phenyl ring or replacement with other electron-withdrawing groups | To modulate electronic properties and metabolic stability. |
| Sulfonamide linker | Replacement with an amide or other bioisosteric linkers | To alter physicochemical properties and potentially improve bioavailability. |
Broader Research Implications and Future Directions for Triflumidate Studies
Integration of Omics Technologies in Mechanistic Studies (e.g., transcriptomics, proteomics)
To fully elucidate Triflumidate's mechanism of action, the integration of omics technologies is paramount. Transcriptomics can reveal how this compound influences gene expression patterns, providing insights into the cellular pathways it modulates. Proteomics can identify specific protein targets and protein-protein interactions affected by this compound, offering a deeper understanding of its molecular effects. Metabolomics can further map the compound's impact on metabolic pathways, revealing downstream consequences and potential biomarkers of its activity.
While direct omics studies on this compound are not extensively documented in the provided search results, its classification as a non-steroidal anti-inflammatory drug (NSAID) suggests potential targets within inflammatory pathways. Future research could involve treating relevant cell lines or animal models with this compound and then performing RNA sequencing (RNA-seq) for transcriptomic analysis, mass spectrometry-based proteomics to profile protein expression and post-translational modifications, and LC-MS for comprehensive metabolomic profiling. Such multi-omics approaches would provide a holistic view of this compound's cellular and molecular impact, potentially uncovering novel therapeutic targets or mechanisms of action nih.govnih.govyoutube.com.
Sustainable Chemistry Perspectives in this compound Design and Application
The principles of sustainable chemistry are increasingly important in the design and application of chemical compounds. For this compound, future research could focus on developing greener synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. Atom economy, a key metric in green chemistry, aims to maximize the incorporation of reactant atoms into the final product nih.govjocpr.comwikipedia.orgmlsu.ac.in. Research into this compound synthesis could explore catalytic methods, flow chemistry, or biocatalysis to improve efficiency and reduce environmental footprint.
Currently, specific details on this compound's synthesis are limited in the provided information, but its chemical structure suggests it is a complex organic molecule. Future work could involve retrosynthetic analysis to identify more atom-economical pathways, potentially utilizing readily available, renewable feedstocks. Evaluating the biodegradability and environmental fate of this compound and its potential metabolites would also align with sustainable chemistry principles, informing its long-term environmental impact assessment.
Emerging Analytical Challenges and Methodological Advancements
The accurate and sensitive detection and quantification of this compound are crucial for both research and potential clinical applications. High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing organic compounds, including pharmaceuticals vwr.cominfitek.comwikipedia.orgshimadzu.com. Advancements in HPLC, such as coupling it with mass spectrometry (LC-MS), offer enhanced sensitivity and specificity for identifying and quantifying this compound in complex biological or environmental matrices.
Emerging analytical challenges might include the development of methods for detecting trace amounts of this compound in diverse samples, distinguishing it from structurally similar compounds, and ensuring method robustness. Research could focus on optimizing chromatographic separation parameters, exploring novel stationary phases, or developing advanced detection techniques. For instance, the analysis of ubiquitous compounds like trifluoroacetic acid (TFA) presents challenges in separation and avoiding false positives due to contamination nih.gov. Similar considerations might arise for this compound, necessitating the development of highly specific and sensitive analytical protocols.
Potential for Novel Applications in Related Chemical Biology Domains
This compound's anti-inflammatory properties suggest it interacts with biological pathways involved in inflammation and pain. Structure-activity relationship (SAR) studies are fundamental in drug discovery, systematically exploring how structural modifications impact biological activity oncodesign-services.comnih.govnih.govgoogleapis.com. Future research could involve synthesizing this compound analogs with targeted structural modifications to:
Enhance Potency and Selectivity: Modify the molecule to improve its efficacy and reduce off-target effects, potentially leading to more potent anti-inflammatory agents or agents with novel mechanisms.
Explore New Therapeutic Areas: Investigate this compound's activity in other chemical biology domains beyond inflammation. For example, its interaction with cellular pathways could be explored for applications in oncology, immunology, or neurodegenerative diseases, especially if omics studies reveal unexpected targets.
Develop Prodrugs or Delivery Systems: Design prodrugs or advanced drug delivery systems to improve this compound's pharmacokinetic profile, bioavailability, or targeted delivery, potentially enhancing its therapeutic index. Patents mention this compound in the context of dermal penetration enhancers and drug delivery systems google.comgoogle.comnasa.govorbit.com.
By systematically investigating SAR and leveraging computational systems biology approaches, researchers can identify new biological targets and potential applications for this compound, expanding its therapeutic relevance and chemical biology impact nih.gov.
Q & A
Q. How to align this compound research with ethical and journal-specific reporting requirements?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies and CONSORT for clinical trials. Disclose all conflicts of interest and raw data repositories (e.g., Zenodo). Use the STROBE checklist for observational studies and ensure metric system compliance (e.g., nM, μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
